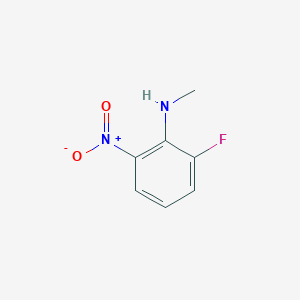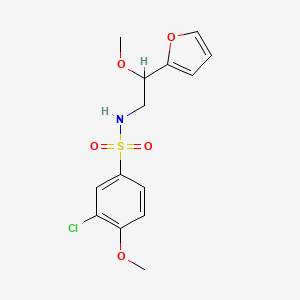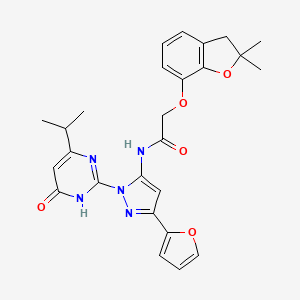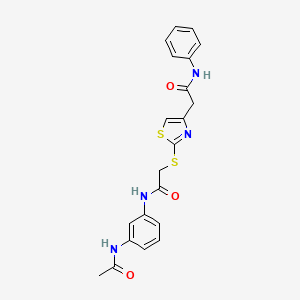
4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structure and promising biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the condensation of 2-(thiophen-2-yl)ethylamine with 4-methyl-2-oxo-2H-chromene-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to optimize reaction conditions and reduce processing time.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or t-butoxide (t-BuOK).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted chromenes or thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its chromene core is particularly useful in the development of new pharmaceuticals and organic materials.
Biology: Biologically, 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide has shown potential in various assays. It exhibits antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: In the medical field, this compound has been studied for its therapeutic potential. It has shown promise in preclinical models for treating conditions such as cancer, diabetes, and cardiovascular diseases.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.
Wirkmechanismus
The mechanism by which 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-oxo-2H-chromene-3-carboxamide: Lacks the thiophen-2-yl group.
2-(Thiophen-2-yl)ethylamine: A simpler compound without the chromene core.
4-Methylbenzenesulfonate: A different sulfonate derivative.
Uniqueness: What sets 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide apart is its combination of the chromene core with the thiophen-2-yl group
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
4-methyl-2-oxo-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-11-13-6-2-3-7-14(13)21-17(20)15(11)16(19)18-9-8-12-5-4-10-22-12/h2-7,10H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWNUNCSJDZYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2691416.png)
![Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate](/img/structure/B2691417.png)
![2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2691418.png)
![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691420.png)
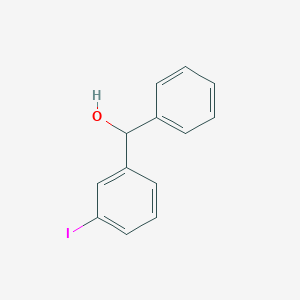
![(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone](/img/structure/B2691422.png)
![8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2691425.png)
amine hydrochloride](/img/structure/B2691426.png)
